molecular formula C16H15NO3S B7336299 (3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7336299
M. Wt: 301.4 g/mol
InChI Key: LOHOMEPDCCIJFV-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTAC is a pyrrolidine derivative, which is a class of organic compounds that have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in cancer cell growth and viral replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme that plays a role in viral replication.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and reduce inflammation. It has also been shown to inhibit viral replication and reduce the viral load in infected cells. This compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using (3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid in lab experiments include its wide range of biological activities, low toxicity, and well-tolerated nature. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade over time, which can affect the accuracy and reproducibility of experiments.

Future Directions

There are several future directions for research on (3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the optimization of this compound dosing and administration to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of thiophene-3-carboxylic acid with (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 173-175°C. The purity of this compound can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various viruses, including HIV, and has shown antiviral activity by inhibiting viral replication.

Properties

IUPAC Name

(3S,4R)-4-phenyl-1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(12-6-7-21-10-12)17-8-13(14(9-17)16(19)20)11-4-2-1-3-5-11/h1-7,10,13-14H,8-9H2,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHOMEPDCCIJFV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CSC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CSC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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